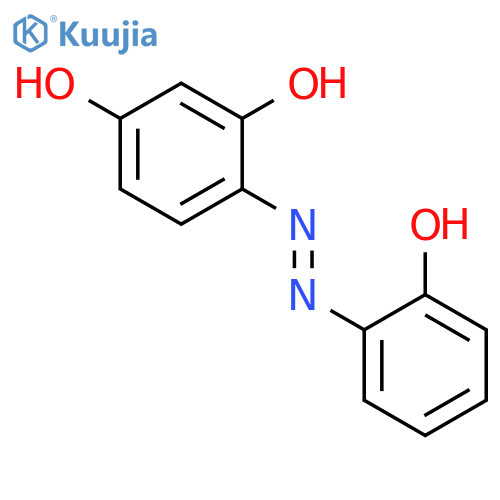Cas no 478031-33-3 (N-(3,4-difluorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide)

478031-33-3 structure
商品名:N-(3,4-difluorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
CAS番号:478031-33-3
MF:C12H10N2O3
メガワット:230.21940279007
MDL:MFCD00794389
CID:867620
N-(3,4-difluorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(3,4-difluorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
- 4-Isoxazolecarboxamide,N-(3,4-difluorophenyl)-3,5-dimethyl-(9CI)
-
- MDL: MFCD00794389
N-(3,4-difluorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB297039-100mg |
N-(3,4-Difluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide; . |
478031-33-3 | 100mg |
€283.50 | 2025-03-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629569-10mg |
N-(3,4-difluorophenyl)-3,5-dimethylisoxazole-4-carboxamide |
478031-33-3 | 98% | 10mg |
¥800.00 | 2024-05-12 | |
| abcr | AB297039-100 mg |
N-(3,4-Difluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide; . |
478031-33-3 | 100mg |
€221.50 | 2023-06-21 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629569-1mg |
N-(3,4-difluorophenyl)-3,5-dimethylisoxazole-4-carboxamide |
478031-33-3 | 98% | 1mg |
¥428.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629569-2mg |
N-(3,4-difluorophenyl)-3,5-dimethylisoxazole-4-carboxamide |
478031-33-3 | 98% | 2mg |
¥578.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629569-5mg |
N-(3,4-difluorophenyl)-3,5-dimethylisoxazole-4-carboxamide |
478031-33-3 | 98% | 5mg |
¥617.00 | 2024-05-12 |
N-(3,4-difluorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide 関連文献
-
Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
478031-33-3 (N-(3,4-difluorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide) 関連製品
- 2050-14-8(2,2'-Dihydroxyazobenzene)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:478031-33-3)N-(3,4-difluorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

清らかである:99%
はかる:1g
価格 ($):315.0